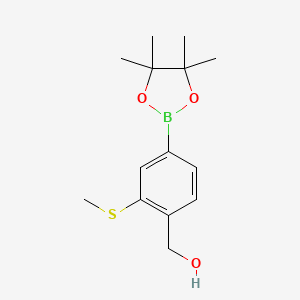
2-(5-Ethylsulfonylpyridin-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Ethylsulfonylpyridin-2-yl)acetic acid is an organic compound that features a pyridine ring substituted with an ethylsulfonyl group and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethylsulfonylpyridin-2-yl)acetic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonation reactions. For instance, ethylsulfonyl chloride can be reacted with the pyridine derivative in the presence of a base to form the ethylsulfonyl-substituted pyridine.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a carboxylation reaction. This can be achieved by reacting the ethylsulfonylpyridine with a suitable carboxylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and carboxylation reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Ethylsulfonylpyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
2-(5-Ethylsulfonylpyridin-2-yl)acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a probe in biological studies.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(5-Ethylsulfonylpyridin-2-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethylsulfonyl group can enhance the compound’s solubility and bioavailability, while the acetic acid moiety can participate in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Methylsulfonylpyridin-2-yl)acetic acid: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
2-(5-Chlorosulfonylpyridin-2-yl)acetic acid: Contains a chlorosulfonyl group, which can alter its reactivity and applications.
2-(5-Nitrosulfonylpyridin-2-yl)acetic acid: The nitro group can significantly change the compound’s electronic properties and reactivity.
Uniqueness
2-(5-Ethylsulfonylpyridin-2-yl)acetic acid is unique due to the presence of the ethylsulfonyl group, which can influence its solubility, reactivity, and potential applications. The combination of the pyridine ring and the acetic acid moiety also contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H11NO4S |
|---|---|
Poids moléculaire |
229.26 g/mol |
Nom IUPAC |
2-(5-ethylsulfonylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C9H11NO4S/c1-2-15(13,14)8-4-3-7(10-6-8)5-9(11)12/h3-4,6H,2,5H2,1H3,(H,11,12) |
Clé InChI |
OVTMFSLICCWBOW-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=CN=C(C=C1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B13874131.png)








